molecular formula C12H9N7O2 B3055183 Benzaldehyde, p-nitro-, purin-6-yl-hydrazone CAS No. 6331-03-9

Benzaldehyde, p-nitro-, purin-6-yl-hydrazone

Cat. No.: B3055183
CAS No.: 6331-03-9
M. Wt: 283.25 g/mol
InChI Key: VCVLJCHFJSSEDG-YAXRCOADSA-N
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Description

Benzaldehyde, p-nitro-, purin-6-yl-hydrazone is a chemical compound with the molecular formula C₁₂H₉N₇O₂ and a molecular weight of 283.2456 g/mol This compound is characterized by the presence of a benzaldehyde group substituted with a p-nitro group and a purin-6-yl-hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, p-nitro-, purin-6-yl-hydrazone typically involves the condensation reaction between p-nitrobenzaldehyde and purin-6-yl-hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, p-nitro-, purin-6-yl-hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Scientific Research Applications

Benzaldehyde, p-nitro-, purin-6-yl-hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, p-nitro-, purin-6-yl-hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    Benzaldehyde, p-nitro-, phenylhydrazone: Similar structure but with a phenyl group instead of a purin-6-yl group.

    Benzaldehyde, p-nitro-, methylhydrazone: Similar structure but with a methyl group instead of a purin-6-yl group.

Uniqueness: Benzaldehyde, p-nitro-, purin-6-yl-hydrazone is unique due to the presence of the purin-6-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O2/c20-19(21)9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVLJCHFJSSEDG-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-03-9
Record name NSC45638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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